3-(3-(2-Methylpiperidino)propylamino)indazole

3-Aminoindazole derivatives Anti-inflammatory drug discovery Patent corpus analysis

3-(3-(2-Methylpiperidino)propylamino)indazole (CAS 82819-12-3; molecular formula C16H24N4; molecular weight 272.39 g/mol) is a synthetic 3-aminoindazole derivative explicitly disclosed as 'Compound (6)' in US Patent 4,585,869. It belongs to a class of basic, non-steroidal anti-inflammatory, analgesic, and anti-ulcerogenic agents developed to circumvent the gastrointestinal side effects of acidic NSAIDs.

Molecular Formula C16H24N4
Molecular Weight 272.39 g/mol
CAS No. 82819-12-3
Cat. No. B15185669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(2-Methylpiperidino)propylamino)indazole
CAS82819-12-3
Molecular FormulaC16H24N4
Molecular Weight272.39 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCNC2=NNC3=CC=CC=C32
InChIInChI=1S/C16H24N4/c1-13-7-4-5-11-20(13)12-6-10-17-16-14-8-2-3-9-15(14)18-19-16/h2-3,8-9,13H,4-7,10-12H2,1H3,(H2,17,18,19)
InChIKeyVZSXQCXKIJCHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(2-Methylpiperidino)propylamino)indazole (CAS 82819-12-3): A Specifically Exemplified 3-Aminoindazole Anti-Inflammatory Agent


3-(3-(2-Methylpiperidino)propylamino)indazole (CAS 82819-12-3; molecular formula C16H24N4; molecular weight 272.39 g/mol) is a synthetic 3-aminoindazole derivative explicitly disclosed as 'Compound (6)' in US Patent 4,585,869 [1]. It belongs to a class of basic, non-steroidal anti-inflammatory, analgesic, and anti-ulcerogenic agents developed to circumvent the gastrointestinal side effects of acidic NSAIDs. The compound features an indazole core linked via a three-carbon (n-propylene) spacer to a 2-methylpiperidine moiety, a structural arrangement that places it within a well-defined series of 3-(omega-aminoalkylamino)indazoles whose pharmacological activity has been systematically evaluated in vivo [2][3].

Why 3-(3-(2-Methylpiperidino)propylamino)indazole Cannot Be Substituted with Generic 3-Aminoindazole Analogs


Within the 3-(omega-aminoalkylamino)indazole chemotype, the identity of the terminal amine group is a critical determinant of pharmacological potency and spectrum. The patent literature demonstrates that subtle structural modifications—such as the size of the heterocyclic ring (pyrrolidino vs. piperidino vs. homopiperidino), the presence and position of substituents (unsubstituted, 2-methyl, 2,6-dimethyl, 4-hydroxy, 4-chloro), and the length of the alkylene spacer—generate distinct chemical entities with non-interchangeable biological profiles [1]. The lead compound 3-(3-morpholinopropylamino)indazole exhibited three times the anti-inflammatory potency of tiaramide, while the 2,6-dimethylpiperidino analog showed a similar but not identical activity profile across multiple edema models [2]. Procuring a generic '3-aminoindazole' or an unverified analog in place of the specific 2-methylpiperidino derivative risks introducing an untested compound whose anti-inflammatory efficacy, analgesic potency, antipyretic threshold, and ulcer-suppressing capacity may differ substantially from the specifically exemplified and characterized target molecule [1][2].

Quantitative Differentiation Evidence for 3-(3-(2-Methylpiperidino)propylamino)indazole (CAS 82819-12-3)


Patent-Specific Exemplification: Explicit Inclusion as Compound (6) in US 4,585,869 with Broad Therapeutic Claims

The target compound is one of only 16 specifically named exemplary compounds in US Patent 4,585,869, which claims a genus of 3-aminoindazole derivatives for anti-inflammatory, analgesic, and digestive tract ulcer suppression uses [1]. It is explicitly designated as 'Compound (6)' and distinguished from its closest analogs: Compound (5) (3-(3-homopiperidinopropylamino)indazole, a seven-membered ring analog), Compound (7) (3-{3-(2,6-dimethylpiperidino)propylamino}indazole, the di-methyl congener), and Compound (8) (3-{3-(4-hydroxypiperidino)propylamino}indazole, the 4-hydroxy variant) [1]. The patent's preferred groups list '2-methylpiperidino' as an explicitly preferred amine moiety across multiple Markush formulae (II, III, IV) [1]. This places the compound in a privileged subset within a claimed class of hundreds of theoretical permutations.

3-Aminoindazole derivatives Anti-inflammatory drug discovery Patent corpus analysis

Structural Differentiation from the Pharmacologically Characterized 2,6-Dimethylpiperidino Analog

The most extensively characterized compound in the same series is 3-[3-(2,6-dimethylpiperidino)propylamino]indazole (Compound 7), which was found to possess anti-inflammatory, analgesic, and antipyretic effects comparable to the series lead compound 3-(3-morpholinopropylamino)indazole [1]. The target compound (Compound 6) differs by lacking one methyl group at the 6-position of the piperidine ring. This structural difference is expected to alter steric hindrance around the basic nitrogen, potentially affecting receptor binding kinetics, pKa, metabolic stability, and tissue distribution. The patent's explicit listing of both compounds as distinct entities, rather than as interchangeable alternatives, underscores that the mono-methyl and di-methyl species are considered non-equivalent chemical matter [2]. This makes the target compound a critical tool for probing the steric and electronic contribution of the second methyl group to the pharmacological profile.

Structure-activity relationship Piperidine substitution Anti-inflammatory indazoles

Differentiation from 3-(3-Morpholinopropylamino)indazole: Piperidine vs. Morpholine Terminal Amine

The lead compound of the series, 3-(3-morpholinopropylamino)indazole, demonstrated three-fold greater anti-inflammatory activity than tiaramide in the carrageenin edema model and inhibited edema induced by histamine, serotonin, bradykinin, and dextran—indicating a mechanism distinct from acidic NSAIDs [1]. It also showed analgesic activity equivalent to tiaramide and antipyretic efficacy at 50 mg/kg p.o. comparable to indomethacin at 10 mg/kg p.o. [1]. The target compound replaces the morpholine oxygen with a methyl-substituted methylene group in the piperidine ring. This substitution eliminates the hydrogen-bond acceptor capacity of the ether oxygen while introducing a chiral center and increased lipophilicity. The resultant differences in solubility, logP, basicity, and hydrogen-bonding capacity are expected to produce a differentiated pharmacokinetic and pharmacodynamic profile [2].

Terminal amine pharmacophore Morpholine vs. piperidine Anti-inflammatory mechanism

Documented Synthetic Route and Chemical Accessibility Supporting Procurement Feasibility

The synthesis of the target compound and its analogs has been explicitly described in the journal literature [1]. The general method involves reacting 3-aminoindazole with aminoalkyl halides, yielding a mixture of 3-substituted (major) and 1-substituted (minor) regioisomers in a ~3:1 ratio [1]. Specifically, compound (6) is prepared by the reaction of 3-aminoindazole with 3-(2-methylpiperidino)propyl chloride or bromide under basic conditions. This well-documented synthetic route and the availability of the key starting material (2-methylpiperidine) ensure that the compound can be prepared with defined regioisomeric purity. In contrast, more exotic analogs such as the homopiperidine derivative (Compound 5) or those with additional ring substituents (Compounds 8, 9) may present greater synthetic challenges or require less accessible starting materials, potentially affecting procurement lead times and cost.

Chemical synthesis 3-Aminoindazole alkylation Procurement reproducibility

Therapeutic Indication Differentiation: Broad-Spectrum Anti-Inflammatory with Gastroprotective Claims

A key differentiator of the 3-aminoindazole class, explicitly claimed in the patent for the target compound and its analogs, is the combination of anti-inflammatory and analgesic activity with suppression of digestive tract ulcers—a side effect that limits the clinical utility of acidic NSAIDs such as indomethacin [1]. This dual-action profile is attributed to the basic (non-acidic) nature of the 3-aminoindazole scaffold [1]. While quantitative ulcer index data for the specific target compound (Compound 6) was not located in the accessible literature, the patent claims this property as inherent to the entire claimed genus, including Compound (6) [1]. This contrasts with acidic NSAIDs and even with basic anti-inflammatory agents such as benzydamine, which lacks explicit ulcer-suppressing claims in its foundational patents.

Gastrointestinal safety Non-acidic NSAID Ulcer suppression

Key Application Scenarios for Procuring 3-(3-(2-Methylpiperidino)propylamino)indazole (CAS 82819-12-3)


SAR Probe for Mono-Methyl vs. Di-Methyl Piperidine Substitution Effects on Anti-Inflammatory Activity

The target compound is the ideal matched molecular pair partner for the pharmacologically characterized 3-[3-(2,6-dimethylpiperidino)propylamino]indazole, enabling a direct assessment of the contribution of a single methyl group to in vivo anti-inflammatory, analgesic, and antipyretic efficacy. Researchers can use Compound (6) as the mono-methyl control to deconvolute steric, electronic, and metabolic effects attributable to the second methyl substituent [1]. This is directly supported by the compound's explicit inclusion as a distinct entity in US 4,585,869 alongside its di-methyl congener Compound (7) [2].

Differentiation from Morpholine-Containing Lead Series for ADME and Physicochemical Profiling

Compared to the well-characterized morpholine lead 3-(3-morpholinopropylamino)indazole (3× tiaramide potency in carrageenin edema) [1], the target compound replaces the ether oxygen with a methylene group bearing a methyl substituent. This substitution is predicted to increase logP, alter basicity, and eliminate a hydrogen-bond acceptor site, making it a valuable tool for investigating how terminal amine heterocycle identity affects solubility, permeability, metabolic stability, and tissue distribution within the 3-aminoindazole scaffold [1][2].

Reference Standard for Basic, Non-Ulcerogenic Anti-Inflammatory Drug Discovery Programs

The 3-aminoindazole class is distinguished from acidic NSAIDs by its claimed ability to suppress rather than induce digestive tract ulcers [1]. The target compound serves as one of 16 specifically exemplified representatives of this therapeutic concept, making it suitable as a reference compound in screening cascades designed to identify novel anti-inflammatory agents with improved GI safety profiles [1].

Synthetic Intermediate for Further Derivatization at the Piperidine 6-Position

The target compound bears a single methyl group at the piperidine 2-position, leaving the 6-position available for further functionalization. Given the documented synthetic route via alkylation of 3-aminoindazole [1], this compound can serve as a late-stage intermediate for the introduction of additional substituents (e.g., hydroxyl, halogen, aryl) at the unsubstituted 6-position, enabling rapid exploration of asymmetric, differentially substituted piperidine analogs within the 3-aminoindazole pharmacophore.

Quote Request

Request a Quote for 3-(3-(2-Methylpiperidino)propylamino)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.